![molecular formula C21H30ClNO4 B1662548 YS-035 hydrochloride CAS No. 89805-39-0](/img/structure/B1662548.png)
YS-035 hydrochloride
Overview
Description
YS-035 hydrochloride is a Ca2+ blocker . It is known to prolong cardiac action potentials by inhibiting pacemaker current and K+ outward currents . It is produced by Tocris Bioscience .
Molecular Structure Analysis
The molecular formula of YS-035 hydrochloride is C21H29NO4.HCl . Its molecular weight is 395.92 .Chemical Reactions Analysis
YS-035 hydrochloride is known to inhibit K+ outward currents and pacemaker current . It acts as a Ca2+ antagonist on cellular uptake and mitochondrial efflux of calcium ions .Physical And Chemical Properties Analysis
YS-035 hydrochloride has a molecular weight of 395.92 and its molecular formula is C21H29NO4.HCl . It is soluble up to 100 mM in water .Scientific Research Applications
Calcium Uptake Inhibitor
YS-035 hydrochloride is a verapamil derivative that dose-dependently blocks calcium uptake via Na+/Ca2+ exchange in diverse types of cells . It inhibits calcium uptake by muscle cells, brain synaptosomes, and kidney fibroblasts .
Role in Electrophysiology
YS-035 is used to characterize the role of calcium currents in smooth muscle and neuronal electrophysiology . This makes it a valuable tool in the study of these fields.
Mitochondrial Calcium Transport
YS-035 also prevents calcium release from mitochondria induced by Ruthenium Red but not by uncouplers, respiratory inhibitors, or a chelating agent . This suggests that it could be used as a tool to study mitochondrial calcium transport.
Cardiac Action Potentials
YS-035 hydrochloride is a Ca2+ blocker that strikingly prolongs cardiac action potentials by inhibiting pacemaker current and K+ outward currents . This suggests potential applications in the study of cardiac electrophysiology.
Potassium Channel Inhibition
In addition to its effects on calcium channels, YS-035 hydrochloride also inhibits K+ outward/pacemaker current . This could make it useful in the study of potassium channels and their role in cellular physiology.
Mechanism of Action
Target of Action
YS-035 hydrochloride primarily targets calcium ions (Ca2+) in cells . It acts as a Ca2+ antagonist , inhibiting the cellular uptake and mitochondrial efflux of calcium ions . This interaction with calcium ions plays a crucial role in various cellular processes, including muscle contraction and nerve impulse transmission.
Mode of Action
YS-035 hydrochloride interacts with its targets by inhibiting Ca2+ uptake by muscle cells and the Na+/Ca2+ exchange . The inhibition constant (Ki) for this interaction is 28 µM . By blocking the exchange of sodium and calcium ions, YS-035 hydrochloride disrupts the balance of these ions in cells, which can lead to changes in cellular function.
Biochemical Pathways
The primary biochemical pathway affected by YS-035 hydrochloride is the mitochondrial Ca2+ transport pathway . By inhibiting the uptake of calcium ions into the mitochondria, YS-035 hydrochloride can disrupt the normal functioning of this pathway, leading to downstream effects on cellular energy production and other processes.
Result of Action
The inhibition of Ca2+ uptake and Na+/Ca2+ exchange by YS-035 hydrochloride leads to a prolongation of cardiac action potentials . This can affect the rhythm and rate of heart contractions, potentially influencing cardiovascular health.
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors. It also advises avoiding contact with skin and eyes, and recommends the use of personal protective equipment, including chemical impermeable gloves .
Relevant Papers The paper by Berger et al. (1991) discusses the inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibers by the vera derivative YS-035 . Another paper by Deana et al. (1984) discusses the properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4.ClH/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5;/h6-9,14-15H,10-13H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBONEHHSUABAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008983 | |
Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
YS-035 hydrochloride | |
CAS RN |
89805-39-0 | |
Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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